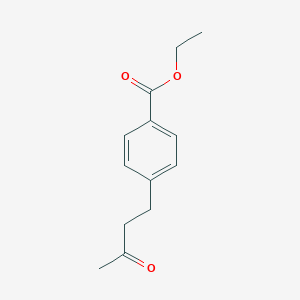

Ethyl 4-(3-oxobutyl)benzoate

Overview

Description

Ethyl 4-(3-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoates. It is a colorless liquid that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxobutyl)benzoate is not well understood. However, it is believed to act as a substrate for various enzymes, which convert it into other compounds. These compounds then interact with various biological targets, leading to the observed effects.

Biochemical and Physiological Effects:

Ethyl 4-(3-oxobutyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, Ethyl 4-(3-oxobutyl)benzoate has been shown to have analgesic properties, which can reduce pain in the body.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-(3-oxobutyl)benzoate in lab experiments is that it is readily available and relatively inexpensive. Additionally, it is stable under normal laboratory conditions, making it easy to handle. However, one limitation of using Ethyl 4-(3-oxobutyl)benzoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on Ethyl 4-(3-oxobutyl)benzoate. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic uses. Another direction is to explore its potential as a flavoring agent in the food industry. Additionally, it could be used as a starting material for the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications.

Conclusion:

In conclusion, Ethyl 4-(3-oxobutyl)benzoate is a chemical compound that is used in various scientific research applications. It is synthesized through the reaction of 4-hydroxybenzoic acid and ethyl 3-oxobutanoate. Ethyl 4-(3-oxobutyl)benzoate has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. While it has advantages and limitations for lab experiments, there are several future directions for research on Ethyl 4-(3-oxobutyl)benzoate, including investigating its mechanism of action and exploring its potential as a flavoring agent in the food industry.

Scientific Research Applications

Ethyl 4-(3-oxobutyl)benzoate is used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Ethyl 4-(3-oxobutyl)benzoate is used as a flavoring agent in the food industry.

properties

CAS RN |

174666-19-4 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 4-(3-oxobutyl)benzoate |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3 |

InChI Key |

GYHQHPIRJZUHHD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)

![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)